molecular formula C7H6ClN3 B1319776 7-chloro-1H-indazol-3-amine CAS No. 88805-67-8

7-chloro-1H-indazol-3-amine

Cat. No. B1319776
CAS RN: 88805-67-8
M. Wt: 167.59 g/mol
InChI Key: HNISSRAYDSNHNN-UHFFFAOYSA-N
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Description

  • InChI Code : 1S/C7H6ClN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H, (H3,9,10,11)

Physical And Chemical Properties Analysis

  • Melting Point : 187 - 189°C

Scientific Research Applications

HIV-1 Treatment Synthesis

7-chloro-1H-indazol-3-amine is utilized as a key intermediate in the synthesis of Lenacapavir , which is a potent capsid inhibitor for the treatment of HIV-1 infections. This compound plays a crucial role in the development of new therapeutic agents aimed at combating this virus .

Tyrosine Kinase Inhibition

This compound is also an effective hinge-binding fragment in tyrosine kinase inhibitors. In the drug Linifanib , it binds effectively with the hinge region of tyrosine kinase, which is pivotal for the drug’s antitumor activity .

Anticancer Activity

Indazole derivatives, including 7-chloro-1H-indazol-3-amine, have been investigated for their anticancer activity. Studies have been conducted using various cancer cell lines to assess the proliferation inhibition potential of these compounds .

Safety and Hazards

  • Precautionary Statements : P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke during use), P280 (Wear protective gloves/eye protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell; Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water; Call a POISON CENTER or doctor if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place; Store in a closed container), P501 (Dispose of contents/container according to local regulations)

properties

IUPAC Name

7-chloro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNISSRAYDSNHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602839
Record name 7-Chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1H-indazol-3-amine

CAS RN

88805-67-8
Record name 7-Chloro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1H-indazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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